molecular formula C20H28O2 B030010 7-Oxodehydroabietinol CAS No. 33980-71-1

7-Oxodehydroabietinol

Cat. No. B030010
CAS RN: 33980-71-1
M. Wt: 300.4 g/mol
InChI Key: PRZSMDYEVUSNJM-SLFFLAALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 7-Oxodehydroabietinol involves complex chemical reactions. For instance, the synthesis of related bicyclic systems like 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane has been achieved through a two-step process from readily available materials, with the products' stereochemistry deduced by NMR spectroscopy and epimerisation studies (Brown et al., 1977). This approach highlights the challenges and strategies in synthesizing complex bicyclic structures.

Molecular Structure Analysis

The molecular structure of compounds akin to 7-Oxodehydroabietinol showcases significant complexity, often involving bicyclic frameworks. Studies on similar structures, such as 7-oxabicyclo[2.2.1]heptanes, reveal the importance of stereochemistry and the potential for creating a wide chemodiversity in a highly stereoselective manner, as demonstrated in the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane derivatives (Francisco et al., 2003).

Chemical Reactions and Properties

The chemical behavior of 7-Oxodehydroabietinol-like compounds involves a variety of reactions, including haptenation, where a compound conjugates with proteins, potentially leading to immune responses. For example, the conjugation of lysine to 7-oxodehydroabietic acid, a closely related compound, suggests a mechanism for allergic contact dermatitis (Smith et al., 1999).

Physical Properties Analysis

The physical properties of such compounds are essential for understanding their behavior in different environments, including solubility, melting points, and stability. However, specific details on the physical properties of 7-Oxodehydroabietinol are scarce in the literature, emphasizing the need for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for conjugation, and interactions with other molecules, are crucial for the application of these compounds. The conjugation mechanism of 7-oxodehydroabietic acid with lysine, forming a Schiff base linkage, illustrates the compound's reactivity and potential interactions within biological systems (Smith et al., 1999).

Scientific Research Applications

  • Drug Research : 7-Oxodehydroabietinol is utilized in drug research for identifying the most effective targets for future medicines, thus expanding treatment options (Drews, 2000).

  • Study of Oxaliplatin-Induced Peripheral Neurotoxicity : This compound is used in researching oxaliplatin-induced peripheral neurotoxicity, a common side effect of the chemotherapy drug (Kang, Tian, Xu, & Chen, 2020).

  • Allergic Contact Dermatitis and Occupational Asthma : 7-oxodehydroabietic acid may play a role in allergic contact dermatitis and occupational asthma from exposure to resin acid solids and aerosols (Smith, Bowerbank, Savage, Drown, Lee, Alexander, Jederberg, & Still, 1999).

  • Steroid and Lipid Parameter Improvement in Elderly Men : The application of 7-oxo-DHEA gel has been found to improve steroid and lipid parameters in elderly men, potentially benefiting their health (Šulcová, Hill, Masek, Češka, Novácek, Hampl, & Stárka, 2001).

  • Cancer Treatment Potential : There is potential in cancer treatment due to its anti-proliferative properties and effects on glioblastoma cells (de Weille, Fabre, Gaven, & Bakalara, 2013).

  • Active Derivative of Dehydroepiandrosterone : As a more active derivative of dehydroepiandrosterone, it is devoid of adverse side effects in rats, monkeys, and humans (Marwah, Marwah, Kneer, & Lardy, 2001).

  • Moderate Cytotoxicity Against Human Lung Carcinoma Cell Line : 7-Oxodehydroabietinol demonstrated moderate cytotoxicity against a human lung carcinoma cell line, indicating its potential in cancer research (Georges, Legault, Lavoie, Grenon, & Pichette, 2012).

Safety And Hazards

The safety data sheet for 7-Oxodehydroabietinol suggests that it should be handled with care. In case of contact with eyes or skin, the affected area should be rinsed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSMDYEVUSNJM-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319035
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxodehydroabietinol

CAS RN

33980-71-1
Record name 7-Oxodehydroabietinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33980-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxodehydroabietinol
Reactant of Route 2
7-Oxodehydroabietinol
Reactant of Route 3
7-Oxodehydroabietinol
Reactant of Route 4
7-Oxodehydroabietinol
Reactant of Route 5
7-Oxodehydroabietinol
Reactant of Route 6
7-Oxodehydroabietinol

Citations

For This Compound
31
Citations
R Tanaka, H Ohtsu, S Matsunaga - Phytochemistry, 1997 - Elsevier
… Repeated CC of residue (1 : 9) afforded 7-oxodehydroabietinol (4), 8 mg, as a D on silica gel (500 g) yielded two acidic frs, DI (3.94 CHCI 3 colourless oil, [~]23 + 18" (c 0.61), IR Ymax …
Number of citations: 78 www.sciencedirect.com
P Georges, J Legault, S Lavoie, C Grenon, A Pichette - Molecules, 2012 - mdpi.com
… All these compounds, except for 7-oxodehydroabietinol, were isolated for the first time from … Overall, two compounds, 7-oxodehydroabietinol and 18-nor-4,15-dihydroxyabieta-8,11,13-…
Number of citations: 14 www.mdpi.com
LS Agudelo-Gómez, LA Betancur-Galvis… - …, 2012 - researchgate.net
… 7αhydroxydehydroabietinal [14], methyl dehydroabietate [15], dehydroabietic acid [16], 7oxodehydroabietinol, [17] were described previously (21,22) (Figure 1). Acyclovir (ACV) and …
Number of citations: 13 www.researchgate.net
LS Agudelo-Gómez, LA Betancur-Galvis, MA González - uv.es
… hydroxy dehydro ab i etin ol [13], 7 cihydroxydehydroabietinal [14], methyl dehydroabietate [15], dehydro abi etic acid [16], 7oxodehydroabietinol, [17] were described previously (21,22) …
Number of citations: 0 www.uv.es
M Dakir, F El Hanbali, F Mellouki, M Akssira… - Natural product …, 2005 - Taylor & Francis
Four diterpene alcohols were isolated from the neutral hexane extract of the cones of Cedrus atlantica, and their structures were confirmed after comparing their spectral data with …
Number of citations: 29 www.tandfonline.com
M Belhadj Mostefa, A Abedini… - Natural product …, 2017 - Taylor & Francis
Eight known abietane diterpenes (1–8) were isolated for the first time from Abies numidica cones (Pinaceae). The structures of all compounds were established by means of 1D and 2D …
Number of citations: 11 www.tandfonline.com
Y Qiao, M Khutsishvili, V Alizade, D Atha, RP Borris - Molecules, 2019 - mdpi.com
… R,5S,9S,10R)-13-des-ethyl-13-oxolabda-8(17),11E-dien-19-oic acid (1), 15-nor-14-oxolabda-8(17),12Z-dien-19-oic acid (2), sempervirol (10), trilobinol (11), and 7-oxodehydroabietinol …
Number of citations: 6 www.mdpi.com
XW Yang, L Feng, SM Li, XH Liu, YL Li, L Wu… - Bioorganic & medicinal …, 2010 - Elsevier
Twenty-five new (abiesadines A–Y, 1–25) and 29 known (26–54) diterpenes were isolated from the aerial parts of Abies georgei. Abiesadine A (1) is a novel 8,14-seco-abietane, while …
Number of citations: 95 www.sciencedirect.com
YL Li, YX Gao, HZ **, L Shan, XS Liang, XK Xu… - Phytochemistry, 2014 - Elsevier
During a survey on chemical constituents of Abies nukiangensis, seven previously unreported compounds, including six triterpenes (1–6) and one phenol (7) were isolated and …
Number of citations: 17 www.sciencedirect.com
MA González - Tetrahedron, 2015 - Elsevier
… studies by González et al. described the preparation of bioactive 7α-hydroxydehydroabietinol (218) and its corresponding 7-oxo derivative (219, 7-oxodehydroabietinol) from abietic …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.